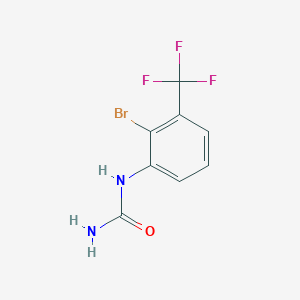
2-Bromo-3-(trifluoromethyl)phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is as follows:
Starting Material: 2-Bromo-3-(trifluoromethyl)aniline.
Reagent: Isocyanate or urea derivative.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and automated systems may be employed to optimize the reaction conditions.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenylureas.
Oxidation Products: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(trifluoromethyl)phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylurea exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group can enhance the compound’s binding affinity and stability due to its electron-withdrawing properties.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(trifluoromethyl)phenylurea
- 2-Chloro-3-(trifluoromethyl)phenylurea
- 2-Bromo-3-(difluoromethyl)phenylurea
Comparison:
- Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-3-(trifluoromethyl)phenylurea makes it particularly reactive and versatile in synthetic chemistry. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to similar compounds with different substituents.
- Reactivity: The bromine atom allows for easy substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6BrF3N2O |
|---|---|
Molekulargewicht |
283.04 g/mol |
IUPAC-Name |
[2-bromo-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI-Schlüssel |
DVPIMFDHGRIQRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



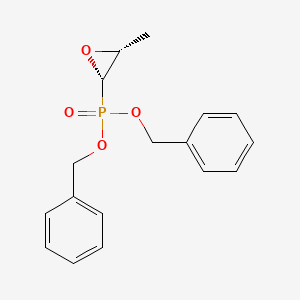
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)

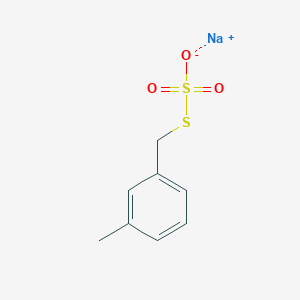
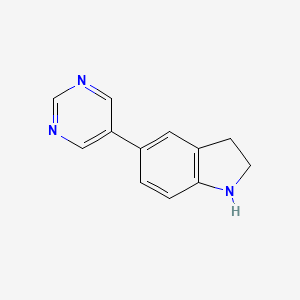
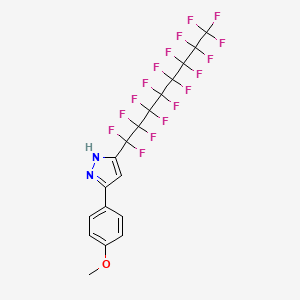
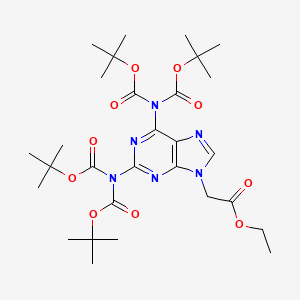

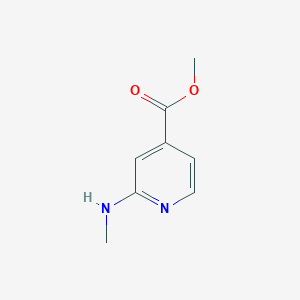
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

